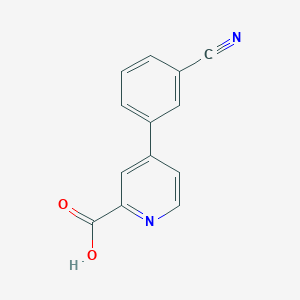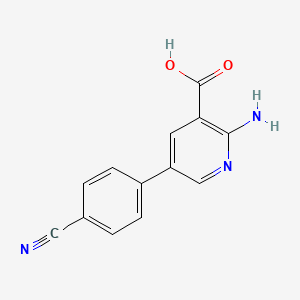
3-(4-Cyanophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenyl)picolinic acid, 95% (abbreviated as 4-CNPA) is an intermediate in the synthesis of various compounds, including pharmaceuticals, and is used in a variety of scientific research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments and potential future directions of 4-CNPA.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenyl)picolinic acid, 95% has several scientific research applications, most notably in the study of the structure and function of proteins, as well as in the synthesis of pharmaceuticals. It is also used as a building block for the synthesis of other compounds, such as picolinyl esters, which are used in drug delivery systems.
Wirkmechanismus
3-(4-Cyanophenyl)picolinic acid, 95% acts as a chelating agent, meaning that it binds to metal ions and forms coordination complexes. This allows it to bind to proteins and other molecules, which can then be studied in greater detail.
Biochemical and Physiological Effects
3-(4-Cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, as well as to synthesize a variety of pharmaceuticals. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Cyanophenyl)picolinic acid, 95% in lab experiments is its high yield and ease of synthesis. Additionally, its chelating properties make it ideal for studying the structure and function of proteins. However, as with any chemical, there are certain limitations to its use. For example, it can be toxic in large doses, and its chelating properties can interfere with certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(4-Cyanophenyl)picolinic acid, 95% in scientific research. It could be used to further study the structure and function of proteins, as well as to synthesize more complex compounds. Additionally, it could be used to develop new drugs or drug delivery systems. Finally, its anti-inflammatory and antioxidant properties could be explored further, in order to develop new treatments for various diseases.
Synthesemethoden
3-(4-Cyanophenyl)picolinic acid, 95% can be synthesized through several methods, the most common of which is the reaction between 4-cyanophenol and picolinic acid. This reaction is typically carried out in the presence of a catalyst, such as potassium carbonate, at temperatures of around 80-100°C. The reaction is relatively quick, with a yield of around 95%.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)11-2-1-7-15-12(11)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEYVGNFVPAIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














